Regioisomeric Differentiation: 3,6- vs. 4,5-Dihydroxyphthalate Dimethyl Ester
Dimethyl 3,6-dihydroxyphthalate (CAS 7474-92-2) is the 3,6-dihydroxy regioisomer with a molecular formula of C10H10O6 and a monoisotopic mass of 226.047738 Da . Its positional isomer, dimethyl 4,5-dihydroxyphthalate (CAS 66323-03-3), shares the same molecular formula and average mass (226.184 Da) but differs in the location of the two hydroxy substituents on the aromatic ring . Because no comparative reactivity, selectivity, or application-performance studies between these two regioisomers were identified in the peer-reviewed literature, the available evidence is limited to structural identity documentation. This structural difference is expected to materially affect hydrogen-bond donor/acceptor geometry, metal-chelate ring size upon complexation, and the regiochemical outcome of electrophilic aromatic substitution reactions.
| Evidence Dimension | Structural identity (regioisomerism) |
|---|---|
| Target Compound Data | 3,6-dihydroxy substitution; CAS 7474-92-2; monoisotopic mass 226.047738 Da |
| Comparator Or Baseline | Dimethyl 4,5-dihydroxyphthalate; CAS 66323-03-3; monoisotopic mass 226.047738 Da |
| Quantified Difference | Identical molecular formula and mass; difference limited to hydroxy group position (3,6- vs. 4,5-) |
| Conditions | Structural characterization by mass spectrometry and NMR (identity confirmation only; no comparative functional data available) |
Why This Matters
Regioisomeric purity is critical for reproducible synthesis outcomes; substitution of the 4,5-isomer for the 3,6-isomer without verification introduces an uncontrolled variable that may alter reaction selectivity and product profiles.
